molecular formula C7H9N3O B8728885 2-(Azetidin-3-yloxy)pyrazine

2-(Azetidin-3-yloxy)pyrazine

Cat. No.: B8728885
M. Wt: 151.17 g/mol
InChI Key: GNPOUHBTAAICIH-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)pyrazine is a pyrazine derivative featuring an azetidine (a four-membered saturated nitrogen ring) attached via an oxygen atom at the pyrazine ring’s 2-position. This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly in the development of sulfonamide derivatives targeting diverse biological pathways. Its structural uniqueness stems from the azetidine ring’s compact size and the oxygen atom’s electronic effects, which influence reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-(azetidin-3-yloxy)pyrazine

InChI

InChI=1S/C7H9N3O/c1-2-10-7(5-8-1)11-6-3-9-4-6/h1-2,5-6,9H,3-4H2

InChI Key

GNPOUHBTAAICIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural and Functional Group Variations

Pyrazine derivatives are modified by substituents that dictate their pharmacological and physicochemical properties. Below is a comparative analysis of key compounds:

2-(Azetidin-3-yloxy)pyrazine vs. 2-(1-Piperazinyl)pyrazine
  • Structural Differences: this compound: Contains a four-membered azetidine ring with an oxygen linker.
  • Biological Activity :
    • The piperazine derivative (e.g., 6-chloro-2-(1-piperazinyl)pyrazine) exhibits potent central serotoninmimetic activity due to its ability to mimic serotonin’s indoleamine structure .
    • In contrast, this compound is primarily a synthetic intermediate, with its azetidine group enhancing metabolic stability in sulfonamide-based drug candidates .
This compound vs. Imidazo[1,2-a]pyrazines
  • Structural Differences: Imidazo[1,2-a]pyrazines are fused bicyclic systems combining imidazole and pyrazine rings, enabling planar stacking interactions with proteins . this compound’s non-fused structure limits π-π interactions but introduces steric and electronic modulation via the azetidine-O- group.
  • Biological Activity :
    • Imidazo[1,2-a]pyrazines exhibit anticancer and antiviral activities by targeting kinase hinge regions (e.g., binding to Gly28 and Cys106 residues) .
    • This compound’s derivatives, such as sulfonamides, may leverage its compact substituent for selective enzyme inhibition, though specific targets require further study .
This compound vs. Fused-Ring Pyrazines
  • Structural Differences :
    • Fused-ring pyrazines (e.g., trifluoromethylphenyl-end-capped derivatives) exhibit extended π-conjugation, enhancing electron affinity for applications in organic electronics .
    • This compound lacks conjugation but includes an electron-donating oxygen atom, which may lower electron affinity compared to electron-withdrawing groups like trifluoromethyl.
  • Applications: Fused pyrazines achieve electron mobilities up to 0.03 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) .

Pharmacological and Electronic Properties

Compound Substituent Key Properties Applications References
This compound Azetidine-O- High metabolic stability, precursor to sulfonamides Drug discovery
2-(1-Piperazinyl)pyrazine Piperazine Serotonin receptor modulation, central nervous system activity Neuropharmacology
Imidazo[1,2-a]pyrazines Fused imidazole Kinase inhibition (IC₅₀ < 1 μM in some derivatives) Anticancer agents
Fused-ring pyrazines Trifluoromethylphenyl Electron affinity ≈ 3.8 eV, mobilities ~0.03 cm² V⁻¹ s⁻¹ Organic electronics

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